5-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-8,9-DIMETHOXY-2-(4-NITROPHENYL)-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLINE
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Overview
Description
The compound belongs to the class of [1,2,4]triazolo[1,5-c]quinazoline derivatives . These are heterocyclic compounds that have been studied for their potential biological activities .
Synthesis Analysis
Quinazoline derivatives have drawn attention in synthesis and bioactivities research due to their significant biological activities . Various synthetic methods have been developed for similar compounds, including aza-reaction, microwave-assisted reaction, metal-mediated reaction, ultrasound-promoted reaction, and phase-transfer catalysis reaction .Chemical Reactions Analysis
Several methods for the synthesis of similar compounds have been developed, including thiolation of oxo derivatives, [5+1] cyclocondensation of [2-(3-heteroaryl-[1,2,4]triazol-5-yl)phenyl]amines with carbon disulfide, potassium ethyl xanthogenate, or aryl isothiocyanates, and in situ reaction of 2-isothiocyanatobenzonitrile with hydrazides .Scientific Research Applications
Cytotoxicity in Cancer Research
Quinazoline derivatives, including compounds structurally similar to 5-[(4-Chlorobenzyl)thio]-8,9-dimethoxy-2-(4-nitrophenyl)[1,2,4]triazolo[1,5-c]quinazoline, have demonstrated significant cytotoxic effects on various cancer cell lines. For example, a study by Ovádeková et al. (2005) explored the cytotoxicity of a quinazoline derivative, revealing its potential as an anticancer drug due to its ability to induce morphological changes and necrosis in tumor cell lines, such as HeLa cells (Ovádeková et al., 2005).
Antimicrobial Properties
Quinazolines have also been investigated for their antimicrobial properties. Jantová et al. (2008) found that certain triazoloquinazolines exhibited broad antimicrobial activity, effective against bacteria such as Bacillus subtilis and Staphylococcus aureus, and fungi like Candida tropicalis (Jantová et al., 2008).
Chemical Synthesis and Reactivity
The synthesis and reactivity of triazoloquinazolines are of considerable interest in chemical research. Pfeiffer et al. (1999) described various pathways for synthesizing 1,2,4-triazolo[1,5-c]quinazolines, highlighting the compound's versatility in chemical reactions (Pfeiffer et al., 1999).
Antibacterial and Nematicidal Evaluation
The antimicrobial and nematicidal properties of triazoloquinazolines have been explored, with compounds showing significant activity against bacteria and nematodes. A study by Reddy et al. (2016) on triazoloquinazolinylthiazolidinones highlighted their potential as potent antimicrobial and nematicidal agents (Reddy et al., 2016).
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein kinase involved in the regulation of the cell cycle, making it an appealing target for cancer treatment .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition is achieved through the compound’s binding to the active site of CDK2, facilitated by essential hydrogen bonding with Leu83 . The inhibition of CDK2 leads to alterations in cell cycle progression .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase. This results in the arrest of cell cycle progression, thereby inhibiting the proliferation of cancer cells .
Pharmacokinetics
These properties help predict the observed antitumor activity .
Result of Action
The compound has shown potent dual activity against examined cell lines and CDK2 . It has demonstrated superior cytotoxic activities against MCF-7 and HCT-116 cell lines . Additionally, it has been observed to induce apoptosis within HCT cells .
Future Directions
Properties
IUPAC Name |
5-[(4-chlorophenyl)methylsulfanyl]-8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazoline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18ClN5O4S/c1-33-20-11-18-19(12-21(20)34-2)26-24(35-13-14-3-7-16(25)8-4-14)29-23(18)27-22(28-29)15-5-9-17(10-6-15)30(31)32/h3-12H,13H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOYCLNRRICEUEK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C3=NC(=NN3C(=N2)SCC4=CC=C(C=C4)Cl)C5=CC=C(C=C5)[N+](=O)[O-])OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18ClN5O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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